4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14704904
InChI: InChI=1S/C17H18BrN7O4/c18-13-14(21-22-15(13)25(27)28)16(26)20-17-19-11-3-1-2-4-12(11)24(17)6-5-23-7-9-29-10-8-23/h1-4H,5-10H2,(H,21,22)(H,19,20,26)
SMILES:
Molecular Formula: C17H18BrN7O4
Molecular Weight: 464.3 g/mol

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14704904

Molecular Formula: C17H18BrN7O4

Molecular Weight: 464.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C17H18BrN7O4
Molecular Weight 464.3 g/mol
IUPAC Name 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H18BrN7O4/c18-13-14(21-22-15(13)25(27)28)16(26)20-17-19-11-3-1-2-4-12(11)24(17)6-5-23-7-9-29-10-8-23/h1-4H,5-10H2,(H,21,22)(H,19,20,26)
Standard InChI Key SGHZPIBUJHICDN-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=NNC(=C4Br)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide, reflects its intricate structure. Key components include:

  • Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings, known for its planar geometry and π-π stacking capabilities .

  • Pyrazole moiety: A five-membered aromatic ring with adjacent nitrogen atoms, substituted with nitro (–NO₂) and bromo (–Br) groups at positions 3 and 4, respectively.

  • Morpholin-4-ylethyl side chain: A morpholine ring (tetrahydro-1,4-oxazine) connected via an ethyl linker to the benzimidazole nitrogen, enhancing solubility and bioavailability.

  • Carboxamide group: Positioned at the pyrazole’s 5th carbon, enabling hydrogen bonding with biological targets .

The molecular formula is C₁₇H₁₈BrN₇O₄, with a molecular weight of 464.3 g/mol. The canonical SMILES string (C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=NNC(=C4Br)[N+](=O)[O-]) illustrates the connectivity, while the InChIKey (SGHZPIBUJHICDN-UHFFFAOYSA-N) provides a unique identifier for database searches.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight464.3 g/mol
Exact Mass463.053 Da
Topological Polar Surface Area116 Ų
LogP (Partition Coefficient)2.1 (estimated)

The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. The polar surface area, influenced by morpholine and carboxamide groups, aligns with Lipinski’s rule for drug-likeness.

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in patent databases and technical reports:

  • Benzimidazole Formation: Condensation of 1,2-diaminobenzene with a carboxylic acid derivative yields the benzimidazole core.

  • Morpholine Substitution: Alkylation of the benzimidazole nitrogen with 2-chloroethylmorpholine introduces the morpholin-4-ylethyl side chain.

  • Pyrazole Functionalization: Bromination and nitration of a pyrazole precursor, followed by carboxamide coupling via PyBOP-mediated activation.

Critical reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation and triethylamine as a base. Yields for final steps typically range from 60–75%, with purification via column chromatography.

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting, indicative of high thermal resilience.

  • Hydrolytic Sensitivity: The carboxamide group may undergo hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled storage.

  • Photoreactivity: The nitro group (–NO₂) renders the compound light-sensitive, requiring protection from UV exposure .

Biological Activity and Mechanism

Target Engagement

While full pharmacological data remain proprietary, structural analogs suggest interactions with:

  • Kinase Enzymes: The benzimidazole-pyrazole scaffold resembles ATP-competitive kinase inhibitors, potentially targeting EGFR or VEGFR .

  • Microbial Enzymes: Nitro-substituted heterocycles exhibit activity against Mycobacterium tuberculosis and Plasmodium falciparum .

In Vitro Profiling

Assay TypeResultSource
Cytotoxicity (HeLa)IC₅₀ = 12.3 μM
Antifungal (C. albicans)MIC = 8 µg/mL
COX-2 Inhibition58% at 10 μM

The moderate cytotoxicity and antimicrobial activity highlight its dual therapeutic potential. The morpholine side chain may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

Applications in Pharmaceutical Research

Antibacterial Development

Benzimidazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL . The bromo and nitro groups may disrupt bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones .

Anticancer Scaffolds

Structural optimization of this compound could yield selective kinase inhibitors. For example, replacing the morpholine group with piperazine improves solubility and target affinity in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator